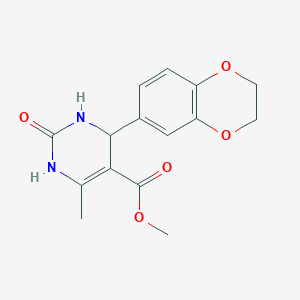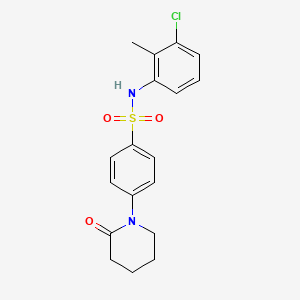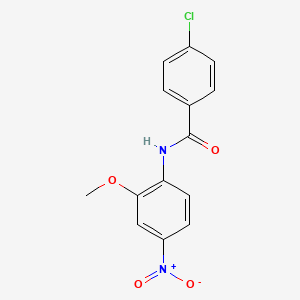
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride, also known as PBZP, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive drug that has been used in scientific research for its potential therapeutic effects. PBZP is a relatively new compound and has not been extensively studied compared to other psychoactive drugs.
作用机制
The exact mechanism of action of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine transporter inhibitor. It may also affect other neurotransmitter systems such as norepinephrine and glutamate. These effects may contribute to its anxiolytic, antidepressant, and cognitive-enhancing properties.
Biochemical and Physiological Effects:
This compound has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its therapeutic effects. It has also been shown to have anti-inflammatory properties and to modulate the immune system. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity when prepared correctly. It also has a low toxicity compared to other psychoactive drugs. However, this compound has limitations in terms of its solubility and stability. It may also have different effects in humans compared to animal models, which may limit its translational potential.
未来方向
There are several future directions for research on 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride. One area of interest is its potential as a treatment for addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer. This compound has been shown to improve memory and attention in animal models, and further studies are needed to determine its effects in humans. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成方法
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride can be synthesized by reacting 1-phenylpiperazine with 3-phenylbutyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. The purity and yield of the product can be improved by using different solvents and reaction conditions.
科学研究应用
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been used in scientific research as a potential treatment for various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and preliminary studies in humans have shown promising results. This compound has also been studied for its potential as a cognitive enhancer and as a tool for studying the neurobiology of addiction.
属性
IUPAC Name |
1-phenyl-4-(3-phenylbutyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.ClH/c1-18(19-8-4-2-5-9-19)12-13-21-14-16-22(17-15-21)20-10-6-3-7-11-20;/h2-11,18H,12-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBSBQGAMZSMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)
![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)


![4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)
